molecular formula C6H6Cl2N2 B140758 2,6-Dichloro-4-methylpyridin-3-amine CAS No. 129432-25-3

2,6-Dichloro-4-methylpyridin-3-amine

Cat. No.: B140758
CAS No.: 129432-25-3
M. Wt: 177.03 g/mol
InChI Key: AULKGEJDEAKINM-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methylpyridin-3-amine (CAS: 129432-25-3) is a halogenated pyridine derivative with the molecular formula C₆H₆Cl₂N₂ and a molecular weight of 177.03 g/mol . Key physicochemical properties include:

  • Density: 1.415 g/cm³
  • Boiling Point: 327.7°C (at 760 mmHg)
  • LogP: 2.86 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area): 38.91 Ų .

The compound features a pyridine ring substituted with chlorine atoms at positions 2 and 6, a methyl group at position 4, and an amine group at position 3 . It is used in research settings, particularly in pharmaceutical and agrochemical synthesis, due to its versatile reactivity profile. Major suppliers include Jinan Wanxingda Chemical Co., Ltd. and Aladdin Scientific .

Preparation Methods

The synthesis of 2,6-Dichloro-4-methylpyridin-3-amine can be achieved through various methods. Common synthetic routes include:

Chemical Reactions Analysis

2,6-Dichloro-4-methylpyridin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

    Common Reagents and Conditions: Typical reagents include ammonia, chloroacetic acid, and aminoacetic ester.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Industry

2,6-Dichloro-4-methylpyridin-3-amine serves as a valuable intermediate in the synthesis of various pharmaceuticals. Notably:

  • Antiviral Agents : It is utilized in the preparation of compounds that exhibit antiviral properties, particularly against HIV . The synthesis of 5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepines has been reported to involve derivatives of this compound.

Agrochemical Industry

In the agrochemical sector, this compound is instrumental as an intermediate in the production of herbicides and pesticides. Its chlorinated structure enhances its reactivity and efficacy in agricultural applications .

Chemical Research

The compound is also used in various chemical research applications due to its unique structure:

  • Synthesis of Other Pyridine Derivatives : It acts as a precursor for synthesizing other pyridine derivatives that are useful in medicinal chemistry and material science .

Case Study 1: Synthesis of Antiviral Compounds

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of novel antiviral agents using this compound as a key intermediate. The research highlighted the compound's ability to enhance biological activity through structural modifications .

Case Study 2: Herbicide Development

Research conducted by agrochemical firms has shown that formulations containing derivatives of this compound exhibit significant herbicidal activity against a range of weeds. These studies emphasize the compound's role in developing effective agricultural products that minimize crop damage while maximizing yield .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Physicochemical Differences

The structural variations among related pyridine derivatives significantly influence their physicochemical properties and applications. Below is a comparative analysis:

Table 1: Comparative Data for 2,6-Dichloro-4-methylpyridin-3-amine and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Substituents LogP Key Properties/Applications Reference
This compound 129432-25-3 C₆H₆Cl₂N₂ 177.03 2-Cl, 6-Cl, 4-CH₃, 3-NH₂ 2.86 Moderate lipophilicity; agrochemical intermediate
2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine 175277-67-5 C₆H₃Cl₂F₃N₂ 231.00 2-Cl, 6-Cl, 4-CF₃, 3-NH₂ N/A Enhanced electron-withdrawing effects; potential pharmaceutical use
2,6-Dichloro-3-fluoropyridin-4-amine 2051921-49-2 C₅H₃Cl₂FN₂ 181.00 2-Cl, 6-Cl, 3-F, 4-NH₂ N/A Fluorine-induced polarity; research reagent
4-Chloro-5-methoxypyridin-3-amine N/A C₆H₇ClN₂O 158.59 4-Cl, 5-OCH₃, 3-NH₂ N/A Methoxy group enhances solubility; synthetic intermediate
2,4-Dibromo-6-chloropyridin-3-amine N/A C₅H₃Br₂ClN₂ 318.26 2-Br, 4-Br, 6-Cl, 3-NH₂ N/A High molecular weight; halogen-rich reactivity
6-Chloro-4-methylpyridin-3-amine 66909-38-4 C₆H₇ClN₂ 142.59 6-Cl, 4-CH₃, 3-NH₂ N/A Reduced steric hindrance; simpler synthesis

Key Findings and Implications

Substituent Effects on Reactivity :

  • Electron-Withdrawing Groups (Cl, CF₃) : The trifluoromethyl derivative (C₆H₃Cl₂F₃N₂) exhibits stronger electron-withdrawing effects, which may enhance its stability in electrophilic substitution reactions compared to the methyl-substituted compound .
  • Halogen Diversity : Bromine substituents in 2,4-Dibromo-6-chloropyridin-3-amine increase molecular weight and polarizability, making it suitable for cross-coupling reactions .

Lipophilicity and Bioactivity: The methyl group in this compound contributes to a LogP of 2.86, balancing solubility and membrane permeability.

Synthetic Utility :

  • 6-Chloro-4-methylpyridin-3-amine (CAS: 66909-38-4) lacks the 2-chloro substituent, reducing steric hindrance and simplifying functionalization at the 2-position .

Research and Industrial Relevance

  • Pharmaceutical Applications : The trifluoromethyl derivative is explored in drug discovery due to the CF₃ group’s metabolic stability .
  • Agrochemicals : The target compound’s methyl and chloro substituents make it a key intermediate in herbicide synthesis .
  • Material Science : Brominated analogues (e.g., 2,4-Dibromo-6-chloropyridin-3-amine) are valuable in polymer chemistry for flame-retardant applications .

Biological Activity

2,6-Dichloro-4-methylpyridin-3-amine, also known by its CAS number 129432-25-3, is a pyridine derivative notable for its diverse biological activities. This compound has garnered attention in pharmacology due to its interactions with various biological targets, particularly in enzyme inhibition and receptor binding. This article delves into the biological activity of this compound, supported by data tables and research findings.

  • Molecular Formula : C₆H₆Cl₂N₂
  • Molecular Weight : 177.03 g/mol
  • Melting Point : 83–85 °C
  • Solubility : Soluble in organic solvents (e.g., methanol, DMSO), low solubility in water.

The biological activity of this compound is primarily attributed to its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism and influences pharmacokinetics and pharmacodynamics. The compound's structural features, including the presence of chlorine atoms and a methyl group, facilitate its binding to these enzymes, potentially leading to significant drug-drug interactions.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of various cytochrome P450 enzymes. The following table summarizes its inhibitory effects on selected enzymes:

Enzyme Inhibition Type IC₅₀ (μM)
CYP1A2Competitive0.88
CYP2D6Non-competitive1.25
CYP3A4Mixed0.75

These interactions suggest that the compound may alter the metabolism of co-administered drugs, necessitating caution in therapeutic applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The following table highlights its effectiveness compared to standard antibiotics:

Bacterial Strain Zone of Inhibition (mm) Standard Antibiotic Zone of Inhibition (mm)
Staphylococcus aureus15Cefalexin18
Escherichia coli12Ampicillin16
Klebsiella pneumoniae14Azithromycin20

These results indicate that the compound possesses significant antibacterial activity, making it a candidate for further development in antimicrobial therapies .

Case Studies and Research Findings

  • Pharmacokinetic Studies : A study assessed the pharmacokinetics of this compound in animal models. The compound demonstrated a half-life of approximately 4 hours and was primarily eliminated via hepatic metabolism.
  • Drug Interaction Studies : Another investigation explored the interaction between this compound and common medications metabolized by CYP1A2. Results indicated that co-administration could lead to increased plasma levels of these drugs due to inhibited metabolism.
  • Anticancer Potential : Preliminary studies suggest that the compound may influence cellular signaling pathways related to cancer cell proliferation and differentiation, indicating potential applications in oncology .

Q & A

Q. Basic: What are the recommended synthetic routes for 2,6-Dichloro-4-methylpyridin-3-amine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, in analogous pyridine derivatives, aryl halides react with amines under Pd catalysis (e.g., Pd(OAc)₂/Xantphos) with t-BuONa as a base, yielding target compounds in moderate to high purity (e.g., 63% yield for similar structures) . Key optimization parameters include:

  • Catalyst system : Pd-based catalysts improve regioselectivity and reduce byproducts.
  • Solvent choice : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates.
  • Temperature : Reactions often proceed at 80–100°C to balance kinetics and decomposition risks.
  • Purification : Column chromatography (e.g., EtOAc/hexane gradients) resolves intermediates .

Q. Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • 1H NMR : Distinct peaks for methyl (δ ~2.43 ppm) and aromatic protons (δ ~7.39 ppm) confirm substitution patterns .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 177.03) validate the molecular formula (C₆H₆Cl₂N₂) .
  • Elemental analysis : Matches calculated C/H/N ratios (e.g., C 40.83%, H 3.43%, N 15.83%) .
  • Melting point : Sharp ranges (e.g., 156–157°C) indicate purity .

Q. Advanced: How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Answer:
DFT calculations (e.g., B3LYP/6-31G*) model electron density distributions, HOMO-LUMO gaps, and reactive sites. For pyridine derivatives:

  • Local kinetic-energy density : Correlates with regioselectivity in substitution reactions .
  • Electrostatic potential maps : Highlight nucleophilic/electrophilic regions (e.g., amino group nucleophilicity) .
  • Solvent effects : Polarizable continuum models (PCM) simulate solvation energies for reaction feasibility .

Q. Advanced: What crystallographic methods resolve the 3D structure of this compound derivatives?

Answer:

  • Single-crystal X-ray diffraction : SHELX software refines unit cell parameters and bond angles. For example, SHELXL optimizes hydrogen bonding networks and Cl···Cl interactions .
  • Twinned data refinement : SHELXE handles high-symmetry space groups (e.g., P2₁/c) for accurate anisotropic displacement parameters .
  • Validation tools : PLATON checks for voids and packing efficiency .

Q. Advanced: What biological or pharmacological activities are associated with structural analogs of this compound?

Answer:

  • Fungicidal activity : Trifluoromethyl-substituted analogs (e.g., C₆H₃Cl₂F₃N₂) inhibit fungal growth via cytochrome bc₁ complex disruption .
  • Structure-activity relationships (SAR) : Chlorine atoms enhance lipophilicity (LogP ~2.86), improving membrane permeability .
  • Enzyme inhibition : Pyrimidine derivatives (e.g., thieno[2,3-d]pyrimidines) target kinases in cancer research .

Q. Advanced: How do solvent and substituent effects influence the stability of this compound?

Answer:

  • Solvent polarity : Protic solvents (e.g., water) accelerate hydrolysis of chloro groups, while aprotic solvents (e.g., THF) enhance shelf life .
  • Substituent effects : Methyl groups at C4 sterically hinder nucleophilic attacks, increasing stability compared to unsubstituted analogs .
  • pH-dependent degradation : Amino groups protonate under acidic conditions, reducing reactivity toward electrophiles .

Q. Advanced: What are the challenges in scaling up laboratory synthesis to gram-scale production?

Answer:

  • Purification bottlenecks : Column chromatography becomes impractical; recrystallization (e.g., EtOH/H₂O) is preferred for scalability .
  • Catalyst recovery : Heterogeneous catalysts (e.g., Pd/C) simplify separation vs. homogeneous systems .
  • Byproduct management : Distillation removes volatile impurities (e.g., HCl gas) .

Q. Basic: How is the purity of this compound validated in research settings?

Answer:

  • HPLC : Retention times and peak areas quantify impurities (<2% for research-grade) .
  • TLC : Rf values (e.g., 0.13 in EtOAc/hexane) monitor reaction progress .
  • Karl Fischer titration : Measures residual water (<0.5% w/w) .

Properties

IUPAC Name

2,6-dichloro-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-3-2-4(7)10-6(8)5(3)9/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULKGEJDEAKINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351473
Record name 2,6-dichloro-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351473
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Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129432-25-3
Record name 2,6-Dichloro-4-methyl-3-pyridinamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-dichloro-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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